molecular formula C24H17N3O2S2 B4833856 1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

Cat. No.: B4833856
M. Wt: 443.5 g/mol
InChI Key: JNZRNQCFHFIPQC-UHFFFAOYSA-N
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Description

1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzothiazole with an appropriate benzaldehyde derivative to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-2-benzofuran-1-carbonyl chloride in the presence of a base to yield the final thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The benzothiazole ring is known to interact with various biological targets, while the benzofuran ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar aromatic properties.

    3-Methyl-2-benzofuran: Shares the benzofuran ring structure.

    Thiourea: Contains the thiourea functional group.

Uniqueness

1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is unique due to the combination of the benzothiazole, benzofuran, and thiourea groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-14-17-9-2-4-11-19(17)29-21(14)22(28)27-24(30)25-16-8-6-7-15(13-16)23-26-18-10-3-5-12-20(18)31-23/h2-13H,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZRNQCFHFIPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
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1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
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1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
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1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
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1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
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1-[3-(1,3-Benzothiazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

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